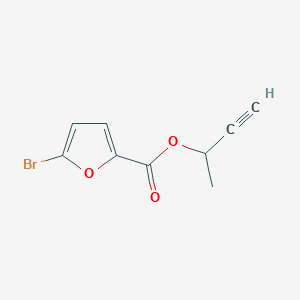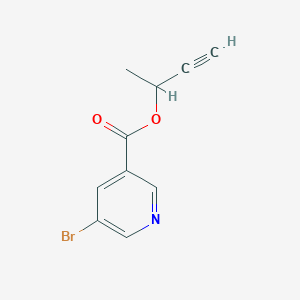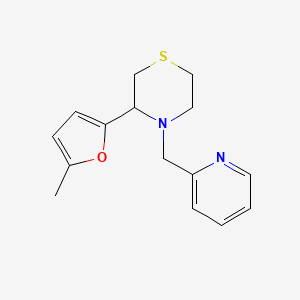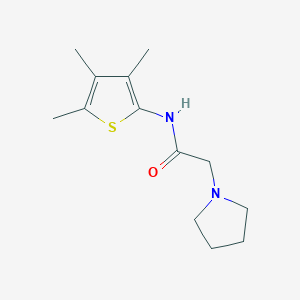
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPAC is a pyridine-based azetidine carboxamide that has shown promise in the treatment of several diseases. In
Aplicaciones Científicas De Investigación
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has shown potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in disease progression. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid beta plaques. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the potential applications of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide analogs with improved pharmacokinetic properties and specificity could lead to the development of more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide involves several steps, starting with the reaction of 2-phenylpyridine with ethyl chloroformate to form 2-phenylpyridine-3-carbonyl chloride. This intermediate is then reacted with azetidine-1-carboxamide and triethylamine to form 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. The final product is obtained by recrystallization in ethanol.
Propiedades
IUPAC Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-11-19(15(12)13-6-3-2-4-7-13)16(20)18-14-8-5-9-17-10-14/h2-10,12,15H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAKXCZQJCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)


![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)